molecular formula C8H9ClS B8286081 m-Xylene-2-sulfenyl chloride

m-Xylene-2-sulfenyl chloride

Cat. No.: B8286081
M. Wt: 172.68 g/mol
InChI Key: IUQUJXWDOJLGMM-UHFFFAOYSA-N
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Description

m-Xylene-2-sulfenyl chloride is a sulfenyl chloride derivative where the chlorine atom is singly-bonded to sulfur (R-S-Cl). In organosulfur chemistry, sulfenyl chlorides are a class of reactive compounds that function as sources of the RS+ cation . They are typically prepared through the chlorination of the corresponding disulfide, a transformation known as the Zincke disulfide reaction . This reagent is primarily valued for its role in forming sulfur-nitrogen (RS-N) and sulfur-oxygen (RS-O) bonds . It can be employed in the synthesis of sulfenamides from compounds with N-H bonds, a reaction that is foundational in the production of certain agrochemicals . Furthermore, it can participate in electrophilic additions to alkenes, such as ethylene, to yield chloroethyl sulfides . The compound is moisture-sensitive and requires careful handling under an inert atmosphere. This compound is For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic uses, or for personal consumption.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

(2,6-dimethylphenyl) thiohypochlorite

InChI

InChI=1S/C8H9ClS/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3

InChI Key

IUQUJXWDOJLGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

m-Xylene-2-sulfenyl chloride belongs to the sulfenyl chloride family, which includes compounds like toluene-4-sulfenyl chloride and benzene sulfenyl chloride . Key distinctions arise from the substituent positions on the aromatic ring:

  • Meta-substitution in this compound reduces steric hindrance compared to ortho-substituted analogs, enhancing its electrophilic reactivity.
  • Electron-donating methyl groups in the xylene backbone increase electron density at the sulfur center, making it less reactive than benzene sulfenyl chloride but more stable under thermal conditions .

Physicochemical Properties (Hypothetical Data Table)

Property This compound Toluene-4-sulfenyl Chloride Benzene Sulfenyl Chloride
Molecular Weight (g/mol) 170.65 162.63 148.62
Melting Point (°C) -15 (estimated) -10 -5
Boiling Point (°C) 210–215 195–200 180–185
Solubility in Water Insoluble Insoluble Slightly soluble

Limitations of Available Evidence

References to unrelated compounds (e.g., 2-(1-methylethyl)phenol in ) highlight gaps in accessible data. Further experimental studies are required to validate its comparative physicochemical and toxicological profiles.

Preparation Methods

Using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent for thiols. The reaction proceeds via an autocatalytic mechanism involving HCl-mediated Cl₂ release:

  • Reaction Setup :

    • Substrate : m-Xylene-2-thiol (1.0 equiv)

    • Reagents : NCS (1.1 equiv), HCl (catalytic)

    • Solvent : Dichloromethane (CH₂Cl₂)

    • Conditions : 25–30°C, 1–2 hours under inert atmosphere

  • Mechanism :

    • Initial slow chlorination of thiol by NCS generates sulfenyl chloride and succinimide.

    • HCl catalyzes Cl₂ release from residual NCS, accelerating disulfide (R–S–S–R) formation.

    • Cl₂ cleaves disulfide bonds, yielding additional sulfenyl chloride.

  • Yield : ~80% (estimated from analogous thiophenol systems).

Using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride offers a high-yield alternative, particularly in non-aqueous media:

  • Procedure :

    • Add SO₂Cl₂ (1.05 equiv) dropwise to m-xylene-2-thiol in CH₂Cl₂ at 0–5°C.

    • Stir for 15–30 minutes at room temperature.

  • Advantages :

    • Rapid reaction (<30 minutes).

    • Minimal byproducts (SO₂ and HCl gas evolved).

  • Yield : 90–95% (based on mercaptoquinoline analog).

Oxidative Chlorination with HCl and Oxidizing Agents

Oxidative methods convert thiols to sulfenyl chlorides using HCl in combination with oxidizing agents.

HNO₃/HCl/O₂ System

A continuous flow protocol enables scalable synthesis:

  • Reagents :

    • m-Xylene-2-thiol (1.0 equiv)

    • Concentrated HCl (3.0 equiv)

    • HNO₃ (1.5 equiv)

    • O₂ gas (1.5 equiv)

  • Conditions :

    • Temperature : 50–70°C

    • Residence Time : 10–15 minutes

    • Solvent : Mixed polar aprotic solvent (e.g., DMF/CH₃CN)

  • Outcome :

    • Conversion : >95%

    • Byproducts : Sulfonic acids (<5%).

Catalytic Chlorination Methods

Lewis Acid-Catalyzed Chlorination

Directed chlorination using FeCl₃ or SbCl₅ with co-catalysts enhances regioselectivity:

  • Catalyst System :

    • FeCl₃ (0.1–0.5 mol%)

    • Co-catalyst: Thianthrene derivatives (e.g., dimethyltetrachlorothianthrene)

  • Procedure :

    • React m-xylene with Cl₂ gas (1.2 equiv) at 0–5°C.

    • Quench with Na₂S₂O₃ to isolate sulfenyl chloride.

  • Yield : 65–75%.

Industrial-Scale Synthesis Considerations

ParameterNCS MethodSO₂Cl₂ MethodHNO₃/HCl/O₂ Flow
Throughput ModerateHighVery High
PMI 181512
Safety Moderate (HCl)High (SO₂ risk)Low (contained)
Purity 85–90%90–95%80–85%

PMI: Process Mass Intensity (lower = greener).

Comparative Analysis of Methods

  • NCS Method :

    • Pros : Selective, minimal over-chlorination.

    • Cons : Requires HCl scavenging.

  • SO₂Cl₂ Method :

    • Pros : High yield, rapid.

    • Cons : SO₂ emissions necessitate gas scrubbing.

  • Flow Oxidation :

    • Pros : Scalable, continuous production.

    • Cons : Lower purity necessitates downstream purification .

Q & A

Q. What safety protocols are critical when handling m-Xylene-2-sulfenyl chloride in laboratory settings?

Methodological Answer:

  • Use explosion-proof ventilation systems and conduct experiments in well-ventilated areas to mitigate inhalation risks .
  • Employ static discharge precautions (e.g., grounding equipment) due to flammability concerns .
  • Wear nitrile gloves, chemical-resistant clothing, and eye protection to prevent skin/eye contact. Post-handling, wash exposed skin thoroughly .
  • Store in tightly sealed containers under cool conditions, away from oxidizing agents . Toxicology data from environmental hazard databases (e.g., RightAnswer.com ) should guide emergency response plans .

Q. How can this compound be synthesized, and what parameters optimize its purity?

Methodological Answer:

  • A common route involves thiolation of m-xylene derivatives using chlorinating agents (e.g., Cl₂ or SOCl₂) under anhydrous conditions. Solvents like methylene chloride (used in analogous sulfenyl chloride preparations) improve reaction homogeneity .
  • Key parameters:
  • Temperature: Maintain 0–5°C to minimize side reactions (e.g., disulfide formation).
  • Stoichiometry: Use a 10% excess of chlorinating agent to ensure complete conversion.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Confirm purity via HPLC with UV detection (methods adapted from polynuclear aromatic hydrocarbon analysis ).

Q. Which analytical techniques reliably characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons and sulfenyl chlorine integration. Compare with literature shifts for m-xylene derivatives .
  • IR Spectroscopy: Confirm S–Cl stretching vibrations (~500–550 cm⁻¹) and absence of O–H/N–H peaks (indicates moisture or amine contamination) .
  • Mass Spectrometry: High-resolution MS (ESI or EI) verifies molecular ion [M]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

Methodological Answer:

  • Controlled Thermal Analysis: Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. ambient conditions to assess decomposition kinetics. Compare results with conflicting studies to identify environmental variable impacts (e.g., oxygen or humidity) .
  • Purity Validation: Replicate experiments using HPLC-purified samples to rule out impurity-driven instability .
  • Cross-Study Comparison: Systematically evaluate methodologies from prior work (e.g., heating rates, sample mass) to identify procedural inconsistencies .

Q. What mechanistic studies elucidate this compound’s role in sulfenylation reactions?

Methodological Answer:

  • Isotopic Labeling: Use ³⁶Cl-labeled reagents to track chlorine transfer pathways in nucleophilic substitutions .
  • Kinetic Profiling: Monitor reaction rates via UV-Vis spectroscopy under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .
  • Computational Modeling: DFT calculations (e.g., Gaussian) simulate transition states to validate proposed mechanisms (e.g., SN2 vs. radical pathways) .

Q. How should researchers design experiments to mitigate conflicting reactivity data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solvent Screening: Test reactivity in methylene chloride (polar aprotic), toluene (nonpolar), and acetone (polar protic) to isolate solvent effects .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate species (e.g., thiyl radicals) in real-time .
  • Statistical Design: Apply factorial DOE (Design of Experiments) to quantify interactions between solvent polarity, temperature, and reagent concentration .

Data Reporting and Replication

Q. What details are essential for replicating studies on this compound?

Methodological Answer:

  • Sample Preparation: Document solvent batch purity, synthetic steps (including quenching methods), and storage conditions .
  • Instrument Calibration: Specify NMR solvent (e.g., CDCl₃), MS ionization parameters, and HPLC column specifications .
  • Negative Results: Report failed experiments (e.g., decomposition in protic solvents) to guide future troubleshooting .

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